molecular formula C10H9NO B14757900 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- CAS No. 1199-31-1

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-

Katalognummer: B14757900
CAS-Nummer: 1199-31-1
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: DQCTUNOBJMHLHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[420]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- is a complex organic compound characterized by its bicyclic structure This compound is part of the bicyclo[42

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- typically involves a series of organic reactions starting from simpler precursors. One common method involves the cyclization of appropriate dienes and nitriles under controlled conditions. The reaction conditions often include the use of catalysts such as rhodium complexes to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the carbonitrile and methoxy groups in Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. These features make it distinct from its simpler analogs and useful in specialized applications.

Eigenschaften

CAS-Nummer

1199-31-1

Molekularformel

C10H9NO

Molekulargewicht

159.18 g/mol

IUPAC-Name

4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile

InChI

InChI=1S/C10H9NO/c1-12-9-3-2-7-4-8(6-11)10(7)5-9/h2-3,5,8H,4H2,1H3

InChI-Schlüssel

DQCTUNOBJMHLHP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CC2C#N)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.